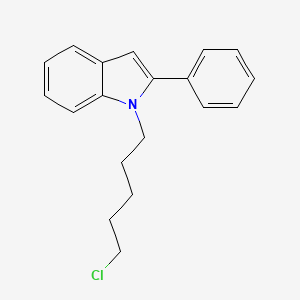

1-(5-Chloropentyl)-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61205-59-2 |

|---|---|

Molecular Formula |

C19H20ClN |

Molecular Weight |

297.8 g/mol |

IUPAC Name |

1-(5-chloropentyl)-2-phenylindole |

InChI |

InChI=1S/C19H20ClN/c20-13-7-2-8-14-21-18-12-6-5-11-17(18)15-19(21)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |

InChI Key |

OKHNVVLBXRGUJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCCl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

For 1-(5-Chloropentyl)-2-phenyl-1H-indole, ¹H NMR spectroscopy is expected to reveal distinct signals for the aromatic protons of the indole (B1671886) and phenyl rings, as well as the aliphatic protons of the chloropentyl chain. The chemical shifts (δ) of the indole protons are influenced by the electron-donating nitrogen atom and the aromatic ring current. The protons of the pentyl chain will exhibit characteristic multiplets, with the chemical shifts of the methylene (B1212753) groups adjacent to the nitrogen and chlorine atoms being the most downfield due to the deshielding effects of these heteroatoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the aliphatic chain allow for the complete mapping of the carbon skeleton.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Indole-H | 6.5 - 7.8 | m | 7.0 - 9.0 |

| Phenyl-H | 7.2 - 7.6 | m | 7.0 - 8.0 |

| N-CH₂ | 4.1 - 4.3 | t | ~7.5 |

| CH₂ (β to N) | 1.8 - 2.0 | p | ~7.5 |

| CH₂ (γ to N) | 1.3 - 1.5 | m | ~7.5 |

| CH₂ (δ to N) | 1.7 - 1.9 | p | ~7.5 |

| CH₂-Cl | 3.5 - 3.7 | t | ~7.0 |

Note: Predicted values are based on the analysis of structurally similar compounds and standard NMR principles. Actual experimental values may vary.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Indole C2 | 138 - 142 |

| Indole C3 | 100 - 105 |

| Indole C3a | 128 - 132 |

| Indole C4-C7 | 110 - 129 |

| Indole C7a | 136 - 140 |

| Phenyl C1' | 130 - 134 |

| Phenyl C2'-C6' | 125 - 130 |

| N-CH₂ | 45 - 50 |

| CH₂ (β to N) | 28 - 32 |

| CH₂ (γ to N) | 25 - 29 |

| CH₂ (δ to N) | 30 - 34 |

| CH₂-Cl | 43 - 47 |

Note: Predicted values are based on the analysis of structurally similar compounds and standard NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence.

For this compound, HRMS analysis is expected to confirm the molecular formula C₁₉H₂₀ClN. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkylindoles include cleavage of the alkyl chain. The presence of the chlorine atom will result in a characteristic isotopic pattern for fragments containing chlorine ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak).

Interactive Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Predicted m/z | Possible Formula | Description |

| [M]⁺ | 297.1335 | C₁₉H₂₀ClN | Molecular Ion |

| [M+2]⁺ | 299.1306 | C₁₉H₂₀³⁷ClN | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | 262.1645 | C₁₉H₂₀N | Loss of chlorine radical |

| [M-C₅H₁₀Cl]⁺ | 194.0964 | C₁₄H₁₂N | Cleavage of the N-pentyl chain |

Note: Predicted m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching of the indole and phenyl rings, aliphatic C-H stretching of the pentyl chain, C=C stretching of the aromatic rings, and the C-N stretching of the indole. The C-Cl stretch will also be present, although it may be in the fingerprint region and harder to assign definitively.

Interactive Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1310 - 1360 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.govnih.gov

For a compound like this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for purity analysis. Detection is typically achieved using a UV detector, as the indole and phenyl rings are strong chromophores.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. researchgate.net The compound's volatility allows for its analysis by GC, where it is separated based on its boiling point and interaction with the stationary phase. GC can be particularly useful for separating thermally stable isomers. nih.gov

Interactive Table 5: Typical Chromatographic Conditions for the Analysis of Indole Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC | Capillary column (e.g., DB-5) | Helium | FID or MS |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Computational Chemistry and Molecular Modeling Studies of 1 5 Chloropentyl 2 Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. nih.govscispace.com For 1-(5-Chloropentyl)-2-phenyl-1H-indole, these calculations can provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-phenylindole (B188600) core, while the LUMO would also be distributed over this aromatic system.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.org Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the indole (B1671886) ring and the chlorine atom of the pentyl chain are expected to be regions of negative electrostatic potential, while the hydrogen atoms are areas of positive potential.

A hypothetical table of calculated quantum chemical parameters for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Molecular Docking and Simulation Studies of Ligand-Target Interactions in In Vitro Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govresearchgate.net This method is widely employed in drug discovery to screen virtual libraries of compounds against a specific biological target. The 2-phenylindole scaffold is known to interact with various receptors, including estrogen receptors and targets in microorganisms. nih.govresearchgate.net

In a hypothetical molecular docking study, this compound could be docked into the ligand-binding pocket of a target protein. The docking algorithm would explore various conformations of the ligand and its orientation within the binding site, scoring them based on a force field that estimates the binding energy. The results would reveal the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, the 2-phenyl group could engage in π-π stacking interactions with aromatic residues in the binding pocket, while the indole nitrogen could act as a hydrogen bond acceptor. The flexible 5-chloropentyl chain could adopt a conformation that allows it to fit into a hydrophobic channel of the receptor, with the terminal chlorine atom potentially forming halogen bonds or other specific interactions.

The following table illustrates a hypothetical summary of a molecular docking study of this compound with a putative protein target.

| Parameter | Result |

|---|---|

| Target Protein | Estrogen Receptor Alpha |

| Docking Score | -9.5 kcal/mol |

| Key Interacting Residues | Phe404, Leu387, Arg394 |

| Types of Interactions | Hydrophobic, π-π stacking, Halogen bond |

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the bioactive conformation may not be the lowest energy conformation in solution.

The conformational landscape of this compound is primarily determined by the rotation around the single bond connecting the phenyl group to the indole ring and the multiple rotatable bonds within the 5-chloropentyl chain. A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers.

The results of a conformational analysis are often visualized as a potential energy surface, where the energy of the molecule is plotted as a function of one or more torsional angles. This map reveals the energy barriers between different conformers and the relative populations of each conformation at a given temperature. The global minimum on this surface represents the most stable conformation of the molecule. For this compound, it is expected that multiple low-energy conformations exist due to the flexibility of the alkyl chain.

A representative data table summarizing the findings of a hypothetical conformational analysis is provided below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-N-Cα-Cβ) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 175° |

| 2 | 0.85 | 65° |

| 3 | 1.20 | -70° |

Pharmacophore Modeling for Indole Derivatives with Similar Structural Features

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.com A pharmacophore model can be generated based on the structures of a set of known active compounds (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based). mdpi.com

For a series of 2-phenylindole derivatives, including this compound, a ligand-based pharmacophore model could be developed to understand the key structural requirements for a particular biological effect. nih.gov This would involve aligning the structures of the active compounds and identifying common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for activity.

A typical pharmacophore model for this class of compounds might include a hydrophobic feature corresponding to the 2-phenyl group, a hydrogen bond acceptor feature for the indole nitrogen, and another hydrophobic feature representing the alkyl chain at the N1 position. This model could then be used as a 3D query to search large chemical databases for novel compounds with a similar arrangement of features, potentially leading to the discovery of new and more potent drug candidates.

The table below outlines a hypothetical pharmacophore model for a series of bioactive 2-phenylindole derivatives.

| Feature | Type | Geometric Constraints |

|---|---|---|

| 1 | Aromatic Ring | Center at 2-phenyl group |

| 2 | Hydrogen Bond Acceptor | Located on indole nitrogen |

| 3 | Hydrophobic | Associated with the N1-alkyl chain |

Structure Activity Relationship Sar Investigations on 1 5 Chloropentyl 2 Phenyl 1h Indole Analogs

Impact of N-Alkyl Chain Modifications on In Vitro Biological Activity

The N-1 alkyl side chain of indole-based compounds, such as 1-(5-chloropentyl)-2-phenyl-1H-indole, plays a pivotal role in their interaction with various receptors. Studies on analogous cannabimimetic aminoalkylindoles (AAIs) have demonstrated that the length and nature of this chain are critical for high-affinity binding. nih.gov

Research indicates that a minimum alkyl chain length of at least three carbons at the N-1 position is necessary for significant binding affinity to cannabinoid receptors CB1 and CB2. nih.gov The optimal binding for both receptors is often observed with a five-carbon side chain. nih.gov This suggests that the pentyl group in this compound is well-suited for potent receptor interaction. The biological activity tends to increase with chain length up to this point. However, extending the alkyl chain beyond six carbons, for instance to a heptyl group, leads to a dramatic reduction in binding affinity. nih.gov This indicates the presence of a specific spatial constraint within the receptor's binding pocket that accommodates an optimal chain length.

The following table summarizes the general trend of N-1 alkyl chain length on receptor binding affinity in analogous indole (B1671886) derivatives.

| N-Alkyl Chain Length | Relative In Vitro Binding Affinity |

| 1-2 Carbons | Low |

| 3-4 Carbons | Moderate to High |

| 5 Carbons | Optimal |

| 6 Carbons | High |

| 7+ Carbons | Significantly Decreased |

These findings underscore the importance of the pentyl chain in this compound for its biological activity, placing it in the optimal range for potent receptor interactions.

Role of the 2-Phenyl Substituent in In Vitro Receptor Recognition and Binding

The 2-phenyl-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, implying its ability to bind to multiple receptors with high affinity. nih.govsemanticscholar.orgrsc.org The phenyl group at the C-2 position of the indole core is a key determinant of the pharmacological activity of these molecules.

SAR studies on 2-phenylindole (B188600) analogs have revealed that this aromatic ring often occupies a hydrophobic pocket within the target receptor. nih.gov Modifications to this phenyl ring can significantly modulate the compound's binding affinity and efficacy. For instance, in a series of 2-phenylindole-derived positive allosteric modulators of the cannabinoid 1 receptor (CB1R), the introduction of small, lipophilic functional groups at the ortho-position of the 2-phenyl ring was found to markedly enhance the ago-PAM (agonist-positive allosteric modulator) activity. nih.gov

The table below illustrates the impact of substitutions on the 2-phenyl ring on the biological activity of analogous compounds.

| 2-Phenyl Substituent | Effect on In Vitro Activity |

| Unsubstituted | Baseline Activity |

| Ortho-Lipophilic Group | Enhanced Activity |

| Other Substitutions | Variable Effects |

These observations suggest that the 2-phenyl group of this compound is crucial for anchoring the ligand within the receptor's binding site, likely through hydrophobic and aromatic stacking interactions. nih.gov The electronic and steric properties of this phenyl ring are finely tuned for optimal receptor recognition.

Influence of Halogenation (e.g., Chlorine) on the Pentyl Chain and Indole Core in Molecular Recognition

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of 2-phenylindole derivatives, halogenation of the indole core has been shown to influence biological activity. For example, a library of halogenated 2-arylindolyl-3-oxocarboxamides was prepared to develop high-affinity ligands for the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov

The following table outlines the potential effects of halogenation on different parts of the molecule based on studies of analogous compounds.

| Position of Halogenation | Potential Impact on Molecular Recognition |

| Indole Core | Modulates binding affinity and selectivity. |

| 2-Phenyl Ring | Can enhance potency depending on the position and nature of the halogen. |

| N-Alkyl Chain (e.g., Chlorine on Pentyl) | May alter lipophilicity, metabolic stability, and introduce specific polar interactions. |

The chlorine atom on the pentyl chain of this compound is therefore likely to play a significant role in fine-tuning its pharmacological profile.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Indole Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole analogs, including the 2-phenylindole class, several QSAR models have been developed to guide the design of new, more potent, and selective ligands for various targets.

For cannabimimetic aminoalkylindoles, 3D-QSAR models have been developed using methods like Comparative Molecular Field Analysis (CoMFA). nih.gov These models are based on the steric and electrostatic fields of the molecules and have been used to understand the structural requirements for high-affinity binding to cannabinoid receptors.

In a QSAR study on a series of 2-substituted indole melatonin (B1676174) receptor ligands, it was found that an optimal range of lipophilicity for the C-2 substituent is crucial for affinity. nih.gov The study also indicated that planar, electron-withdrawing substituents can contribute to affinity by forming additional interactions within the binding pocket. nih.gov

A typical QSAR study involves the calculation of various molecular descriptors, which can be categorized as follows:

| Descriptor Class | Examples |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Dipole Moment |

| Steric | Molecular Weight, van der Waals Volume |

| Electronic | Partial Charges, HOMO/LUMO energies |

| Topological | Connectivity Indices, Shape Indices |

The development of a robust QSAR model for this compound analogs would involve the synthesis and in vitro testing of a diverse set of related compounds. The resulting data would then be used to build a predictive model that could guide the synthesis of new analogs with improved biological activity. Such models are invaluable tools in modern drug discovery, enabling a more targeted and efficient approach to lead optimization.

In Vitro Pharmacological and Mechanistic Studies of 1 5 Chloropentyl 2 Phenyl 1h Indole

Receptor Binding Affinity and Functional Activity in Cell-Based Assays (Excluding Human Clinical Data)

The 2-phenylindole (B188600) nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of receptors. researchgate.net The introduction of an N-alkyl substituent, such as the 5-chloropentyl group, can significantly modify the binding profile and functional activity of the parent scaffold.

While specific binding data for 1-(5-chloropentyl)-2-phenyl-1H-indole is not extensively detailed in publicly accessible literature, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights. For instance, N-alkylation of certain indole (B1671886) derivatives has been shown to influence their affinity for various receptors, including opioid and dopamine (B1211576) receptors. In one study, the nature of the N-alkyl and N-alkenyl substituents in noroxymorphindole derivatives was found to be a critical determinant of opioid receptor affinity and selectivity.

Conversely, for other receptor systems, the presence of an N-alkyl group can be detrimental to binding. Research on 2-arylindoles as potential aromatase inhibitors indicated that attaching various alkyl groups to the nitrogen atom of the indole motif generally did not lead to an improvement in activity. This suggests that the specific receptor architecture and the role of the indole nitrogen in ligand-receptor interactions are paramount.

Functional assays in cell-based systems are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For many 2-phenylindole derivatives, activities such as anticancer and anti-inflammatory effects are often mediated through receptor interactions that trigger downstream cellular events. Without specific experimental data for this compound, its functional activity at specific receptors remains to be empirically determined.

Enzyme Interaction and Modulation in Research Models (e.g., Efflux Pumps, Metabolic Enzymes)

The interaction of this compound with various enzymes is a key aspect of its in vitro pharmacological profile. The 2-phenylindole scaffold has been associated with the inhibition of several enzymes implicated in disease processes.

Studies on other 2-phenylindole derivatives have demonstrated inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Molecular docking studies have suggested that the 2-phenylindole scaffold can fit into the active site of the COX-2 enzyme. Furthermore, some indole derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism central to the cytotoxic effects of certain anticancer agents.

In the context of metabolic enzymes, the N-alkyl side chain of this compound could influence its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics. The lipophilicity and steric bulk of the chloropentyl group may determine which CYP isoforms are involved in its metabolism, potentially leading to drug-drug interactions if co-administered with other therapeutic agents.

Additionally, the potential for this compound to interact with efflux pumps, such as P-glycoprotein, is an important consideration in in vitro models, as this can affect its intracellular concentration and apparent activity in cell-based assays.

Investigation of Cellular Signaling Pathways and Molecular Targets in In Vitro Systems

The biological effects of this compound are ultimately mediated by its influence on intracellular signaling pathways. The 2-phenylindole core structure has been implicated in the modulation of several key signaling cascades.

One of the well-documented pathways affected by some 2-phenylindole derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cell survival. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

Furthermore, the pro-apoptotic effects observed with some 2-phenylindole analogs in cancer cell lines suggest an interaction with signaling pathways that regulate programmed cell death. This can involve the modulation of the Bcl-2 family of proteins and the activation of caspases. Studies on certain spirooxindole derivatives, which share the core indole structure, have pointed towards the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. researchgate.net

The potential for this compound to modulate these or other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades, would be a key determinant of its cellular activity and therapeutic potential.

Comparative In Vitro Pharmacological Profiling with Other Indole Scaffolds

The pharmacological profile of this compound can be better understood through comparison with other indole-containing scaffolds. The indole nucleus is a common feature in a wide range of biologically active molecules, both natural and synthetic.

For example, in the realm of antimicrobial research, the 2-phenylindole scaffold has been identified as having bactericidal activity against Mycobacterium tuberculosis. nih.gov Comparative studies with other indole-based antimicrobials would be necessary to determine the relative potency and spectrum of activity of this compound. The substitution at the N-1 and C-2 positions of the indole ring is known to be a critical factor in determining the biological activity of this class of compounds. For instance, the presence of the 2-phenyl group was found to be essential for the anti-mycobacterial activity, with its removal leading to a loss of potency. nih.gov

When compared to other classes of indole derivatives, such as the indolyl-pyrazoles, which have been investigated as tubulin polymerization inhibitors, the specific substitutions on the 2-phenylindole core of the title compound would likely result in a distinct pharmacological profile. The chloropentyl side chain, in particular, introduces a degree of flexibility and a potential site for metabolic modification that would differentiate it from indole scaffolds with different substitution patterns.

A summary of relevant compounds and their reported activities is presented in the table below to provide a comparative context.

| Compound/Scaffold | Reported In Vitro Activity |

| 2-Phenylindole | Bactericidal against M. tuberculosis |

| Indolyl-pyrazoles | Tubulin polymerization inhibition |

| Spirooxindoles | Inhibition of PI3K/Akt signaling pathway |

| Noroxymorphindoles | Opioid receptor binding |

In Vitro Metabolic Stability and Biotransformation Research

Assessment of Metabolic Stability in Isolated Hepatic Microsomal Systems (Non-Clinical)

There are no available studies that have assessed the metabolic stability of 1-(5-Chloropentyl)-2-phenyl-1H-indole in isolated hepatic microsomal systems. Such studies would typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, and measuring the rate of its disappearance over time. Key parameters derived from these experiments, such as the half-life (t½) and intrinsic clearance (CLint), are fundamental for classifying the compound's metabolic lability. Without this data, it is impossible to determine whether this compound is rapidly metabolized or if it is resistant to enzymatic degradation in the liver.

Identification and Characterization of In Vitro Metabolites

The identification and structural characterization of metabolites are essential for understanding the biotransformation pathways of a compound. This process typically employs advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify the chemical structures of metabolic products. For this compound, there is no published research identifying any of its in vitro metabolites. Consequently, the metabolic pathways, such as hydroxylation, dealkylation, or conjugation reactions, that this compound might undergo remain entirely speculative.

Elucidation of Enzymatic Pathways Involved in the In Vitro Biotransformation of this compound

Determining the specific enzymes responsible for a compound's metabolism, most commonly Cytochrome P450 (CYP) isozymes, is a key objective of in vitro metabolic research. This is often achieved through experiments with recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations. As there are no metabolic studies on this compound, the enzymatic pathways involved in its potential biotransformation have not been elucidated.

Influence of Structural Modifications on In Vitro Metabolic Fate

Understanding how modifications to a chemical structure affect its metabolic fate is a cornerstone of medicinal chemistry and drug design. This involves comparing the metabolic profiles of a parent compound with its structurally modified analogs. Given the lack of any metabolic data for this compound itself, no research is available that explores how alterations to its phenyl group, indole (B1671886) core, or chloropentyl side chain would influence its metabolic stability or the metabolites formed.

Analytical Methodologies for Quantitative and Qualitative Analysis in Research Settings

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes for Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-(5-Chloropentyl)-2-phenyl-1H-indole in research samples. Its versatility allows for the separation of the compound from complex mixtures, ensuring accurate quantification and qualitative assessment. A typical HPLC method would utilize a reverse-phase column, where the nonpolar nature of the molecule facilitates strong retention and good separation.

Detection is commonly achieved using a Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector. The aromatic rings within the 2-phenyl-1H-indole core provide strong chromophores, allowing for sensitive detection at specific wavelengths, typically in the range of 210-300 nm. For quantitative studies, a calibration curve is constructed using certified reference standards to ensure accuracy.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD) or UV-Vis |

| Detection Wavelength | ~220 nm and ~290 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound, particularly due to its high chromatographic resolution and the structural information provided by mass spectrometry. While the compound itself may have sufficient volatility for GC analysis, derivatization is sometimes employed to improve its thermal stability and chromatographic behavior.

In the mass spectrometer, the compound undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. The molecular ion peak would be expected, along with fragment ions resulting from the cleavage of the chloropentyl chain and the phenyl group. These fragments provide a "fingerprint" for confident identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analyses.

| Parameter | Condition |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temperature of 150 °C, ramped to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis in In Vitro Studies

For the detection of trace amounts of this compound in in vitro studies, such as in cell culture media or enzyme assays, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems use columns with smaller particle sizes, resulting in faster analysis times and improved resolution compared to traditional HPLC.

The coupling of UPLC with a tandem mass spectrometer (MS/MS), often a triple quadrupole, provides exceptional sensitivity and selectivity. The first quadrupole selects the precursor ion (the molecular ion of the compound), which is then fragmented in the collision cell. The second quadrupole selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low concentrations.

| Parameter | Condition |

| UPLC Column | Sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS System | Triple Quadrupole Mass Spectrometer |

| MS/MS Transition | Precursor Ion [M+H]+ → Product Ion(s) |

Sample Preparation Strategies for Biological Matrices in In Vitro Research (e.g., cell lysates, enzyme incubations)

The effective analysis of this compound from complex biological matrices generated in in vitro research necessitates robust sample preparation to remove interfering substances like proteins, salts, and lipids. The choice of technique depends on the specific matrix and the analytical method to be used.

Protein Precipitation (PPT): This is a simple and rapid method often used for cell lysates and enzyme incubation mixtures. A cold organic solvent, such as acetonitrile or methanol (B129727), is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further purified.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates the compound based on its solubility in two immiscible liquids. An organic solvent (e.g., ethyl acetate (B1210297), hexane) is added to the aqueous biological sample. The target compound, being relatively nonpolar, partitions into the organic layer, which is then separated, evaporated, and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. The sample is passed through a cartridge containing a solid sorbent. For a nonpolar compound like this compound, a reverse-phase (e.g., C18) sorbent is typically used. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent.

| Technique | Principle | Typical Application | Advantages |

| Protein Precipitation | Protein denaturation and removal by organic solvent. | High-throughput screening of cell lysates. | Fast and simple. |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Enzyme incubation quenching and extraction. | Good for removing salts and some polar interferences. |

| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent followed by elution. | Trace analysis requiring high purity samples. | High recovery and removal of a wide range of interferences. |

Future Research Directions and Unanswered Questions in 1 5 Chloropentyl 2 Phenyl 1h Indole Research

Design of Next-Generation Indole (B1671886) Analogs with Tuned In Vitro Profiles

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. nih.govresearchgate.netnih.gov Future research on 1-(5-Chloropentyl)-2-phenyl-1H-indole would likely begin with the design and synthesis of next-generation analogs to explore and optimize its potential biological activities. The structural versatility of the indole nucleus allows for systematic modifications to fine-tune its in vitro profile for various therapeutic targets. nih.gov

Key areas for analog design would involve modifications at several key positions:

The N-alkyl Chain: The 5-chloropentyl group offers a reactive handle for further functionalization. Future studies could explore the impact of varying the chain length, introducing different terminal functional groups (e.g., amines, amides, esters), or incorporating cyclic structures. These changes can significantly influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

The 2-Phenyl Group: The phenyl ring at the 2-position is a prime candidate for substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins through additional interactions like hydrogen bonding or π-π stacking. researchgate.net

The Indole Core: Functionalization of the indole ring itself, particularly at the C5 or C6 positions, has been a successful strategy in developing potent and selective drug candidates. scienmag.com Recent breakthroughs in C-H functionalization offer novel and efficient ways to introduce a wide array of substituents, expanding the chemical space available for exploration. bioengineer.org

The overarching goal of these design strategies would be to generate a library of analogs with a range of physicochemical properties and biological activities. High-throughput in vitro screening of this library against various cell lines or protein targets would then be essential to identify promising lead compounds for further development.

Exploration of Novel Molecular Targets and Biological Mechanisms in In Vitro Systems

Given the broad spectrum of biological activities associated with indole derivatives, a key research direction for this compound would be the identification of its molecular targets and the elucidation of its mechanisms of action in in vitro systems. researchgate.net Indole-based compounds have shown efficacy against a wide range of diseases, including cancer, infections, and neurodegenerative disorders. nih.gov

Initial in vitro studies would likely involve broad-based phenotypic screening against a panel of cancer cell lines to assess its antiproliferative activity. nih.gov If cytotoxic effects are observed, subsequent research would focus on identifying the specific molecular target. Potential targets for indole derivatives include, but are not limited to:

Protein Kinases: Many indole derivatives are known to be potent kinase inhibitors, playing a crucial role in cancer therapy. mdpi.com

Tubulin: The indole scaffold is found in several compounds that inhibit tubulin polymerization, a validated strategy in cancer treatment. nih.gov

Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition is a promising therapeutic approach in oncology. nih.gov

DNA and Associated Enzymes: Some indole derivatives exert their effects by interacting with DNA or enzymes involved in DNA replication and repair. researchgate.net

Once a primary molecular target is identified, further in vitro studies would be necessary to understand the precise mechanism of action. This could involve enzyme inhibition assays, binding studies to determine affinity, and cellular assays to investigate downstream signaling pathways affected by the compound.

Application of Advanced Computational and Chemoinformatic Tools for Predictive Modeling

Advanced computational and chemoinformatic tools are indispensable in modern drug discovery and would be pivotal in guiding future research on this compound. ijpsjournal.com These methods can accelerate the drug development process by predicting the properties and activities of novel compounds, thereby prioritizing synthetic efforts.

Key computational approaches that could be applied include:

Molecular Docking: If a potential protein target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs. nih.gov This information can provide valuable insights into the key interactions between the ligand and the protein, guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs has been synthesized and tested, QSAR models can be developed to correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, helping to identify the most promising candidates for synthesis.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries for novel compounds with the potential to bind to the target of interest.

The integration of these computational approaches can create a feedback loop with synthetic chemistry and in vitro testing, leading to a more rational and efficient design of next-generation indole analogs.

Methodological Advancements in Synthesis and Characterization for Future Indole Research

The synthesis of functionalized indoles is a mature field of research, yet there is always a demand for more efficient, sustainable, and versatile synthetic methods. organic-chemistry.org Future research on this compound and its analogs would benefit from and contribute to advancements in synthetic organic chemistry.

Areas for methodological advancement include:

Green Chemistry Approaches: The development of environmentally friendly synthetic routes is a major focus in modern chemistry. Future syntheses of indole derivatives will likely utilize greener solvents, catalysts, and reaction conditions, such as microwave-assisted synthesis or reactions in aqueous media. researchgate.netscispace.com

Novel Catalytic Systems: The use of transition metal catalysis has revolutionized the synthesis of complex molecules. scienmag.com The development of new and more efficient catalysts, for example, based on abundant metals like copper, will enable more direct and selective functionalization of the indole core. bioengineer.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of indole libraries could significantly accelerate the drug discovery process.

Advanced Characterization Techniques: The unambiguous characterization of novel indole analogs is crucial. Advanced analytical techniques, such as 2D NMR spectroscopy and single-crystal X-ray diffraction, will continue to be essential tools for confirming the structure and stereochemistry of newly synthesized compounds.

By embracing these methodological advancements, researchers can ensure that the synthesis and characterization of future generations of indole-based compounds are both efficient and sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.